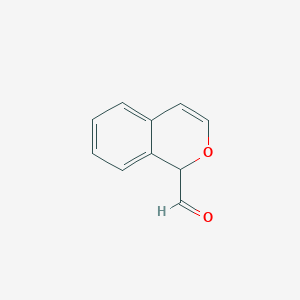
1H-isochromene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1H-isochromene-1-carbaldehyde can be achieved through various methods. One efficient synthetic route involves the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation. This method is effective for synthesizing benzopyran-annulated pyrano derivatives . Another method involves the use of cytochrome P450 isoforms to epoxidize an oxepin, producing this compound as the major product .
Analyse Chemischer Reaktionen
Gold-Catalyzed Oxidative Cascade Cyclization
Gold(I) catalysts enable the synthesis of 1H-isochromene-4-carbaldehydes from 1,5,10-triyne-O-silanes through a regioselective oxidative cascade (Fig. 1) . The mechanism involves:
-
Selective oxidation of the alkyne moiety.
-
1,2-Migration and nucleophilic addition of the aldehyde group.
-
5-endo-dig cyclization to form the isochromene core.
Typical Conditions :
| Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|
| AuCl(PPh₃) | 1,5,10-Triyne-O-silane | 65–89 |
This method provides moderate to excellent yields (65–89%) under mild conditions, forming new C–C and C–O bonds in one pot .
Electrophilic Iodocyclization
IPy₂BF₄-mediated iodocyclization of o-alkynylbenzaldehydes yields 4-iodo-1H-isochromenes (Table 1) . The reaction proceeds via:
-
Formation of an iodinated isobenzopyrylium intermediate .
-
Regioselective trapping by nucleophiles (e.g., alcohols, alkenes).
Table 1 : Representative Iodocyclization Products
| Substrate | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| o-Hexynylbenzaldehyde | Styrene | 1-Iodonaphthalene | 78 |
| o-Alkynylbenzaldehyde | Methanol | 1-Methoxy-3-phenyl-1H-isochromene | 72 |
This method is versatile for synthesizing iodinated isochromenes and naphthalenes .
6-endo Cyclization for 3-Amino Derivatives
A metal-free approach converts 2-ethynylbenzaldehydes into 3-amino-1H-isochromenes via a 6-endo-dig cyclization (Fig. 2) . Highlights include:
-
Bromination with NBS/DBU to form brominated intermediates.
-
Tandem addition/cyclization with amines under mild conditions.
| Substrate | Amine | Yield (%) |
|---|---|---|
| 2-Ethynylbenzaldehyde | Morpholine | 85 |
| 2-Ethynyl-5-fluorobenzaldehyde | Piperidine | 76 |
This strategy achieves regioselective access to 3-amino derivatives, which are challenging to synthesize via traditional methods .
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 1H-isochromene-1-carbaldehyde exhibits significant biological activities, including:
- Antitumor Properties : Compounds derived from the isochromene framework have shown efficacy against various cancer cell lines.
- Antimicrobial Activity : Several derivatives demonstrate effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections .
- Enzyme Inhibition : The compound's ability to interact with specific biomolecular targets can disrupt metabolic pathways critical for microbial survival or cancer cell proliferation.
Applications in Medicinal Chemistry
The unique combination of functional groups in this compound allows for diverse chemical transformations. This versatility makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Notable areas of application include:
- Drug Development : The compound serves as a precursor for synthesizing biologically active compounds that may lead to new pharmaceuticals.
- Synthetic Intermediates : It is used in the preparation of heterocyclic compounds that exhibit interesting biological activities .
Case Study 1: Synthesis of Antitumor Agents
A study demonstrated the use of this compound as a starting material for synthesizing derivatives with enhanced antitumor activity. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties of derivatives synthesized from this compound highlighted its effectiveness against resistant strains of bacteria. The study illustrated how structural modifications could enhance activity and selectivity.
Wirkmechanismus
The mechanism of action of 1H-isochromene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes . The compound’s antiproliferative activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell growth and division .
Vergleich Mit ähnlichen Verbindungen
1H-isochromene-1-carbaldehyde can be compared with other similar compounds, such as:
3-formylisocoumarin: Another isocoumarin derivative with similar structural features.
Benzopyran-annulated pyrano derivatives: These compounds share a similar benzopyran core structure and exhibit comparable biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
148679-89-4 |
|---|---|
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1H-isochromene-1-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-7,10H |
InChI-Schlüssel |
XCNJKTGJKDKMEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(OC=CC2=C1)C=O |
Kanonische SMILES |
C1=CC=C2C(OC=CC2=C1)C=O |
Synonyme |
1H-2-Benzopyran-1-carboxaldehyde (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















